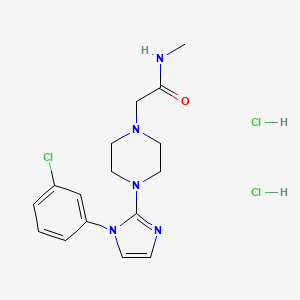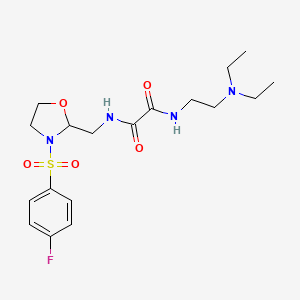
N1-(2-(diethylamino)ethyl)-N2-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound N1-(2-(diethylamino)ethyl)-N2-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a chemical entity that appears to be a derivative of oxalamide, which is a class of compounds known for their potential in various chemical applications. The structure suggests the presence of an oxazolidinone moiety, a fluorophenyl group, and a diethylaminoethyl chain, which may contribute to the compound's chemical behavior and properties.
Synthesis Analysis
The synthesis of related oxalamide compounds has been explored in the literature. A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed, which involves the rearrangement of 3-(2-nitroaryl)oxirane-2-carboxamides via the classical Meinwald rearrangement followed by a new sequence . Although the specific synthesis of N1-(2-(diethylamino)ethyl)-N2-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is not detailed, the methodologies described could potentially be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of N1-(2-(diethylamino)ethyl)-N2-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide likely features a complex arrangement of functional groups. The oxazolidinone ring, known for its presence in various pharmacologically active compounds, could impart significant chemical stability and influence the molecule's reactivity. The fluorophenyl group may affect the electronic distribution within the molecule, potentially enhancing its ability to participate in certain chemical reactions.
Chemical Reactions Analysis
While the specific chemical reactions of N1-(2-(diethylamino)ethyl)-N2-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide are not provided, the presence of the oxazolidinone and sulfonyl groups suggests that it could be involved in reactions typical of these functionalities. For instance, the sulfonyl group could be a key player in sulfinyl transfer reactions, as indicated by the development of sulfinyl transfer agents from N-sulfonyl-1,2,3-oxathiazolidine-2-oxide agents . This could be relevant for the synthesis of sulfinamide ligands, which are valuable in asymmetric synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of N1-(2-(diethylamino)ethyl)-N2-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide can be inferred to some extent from its structural components. The diethylaminoethyl chain may contribute to the solubility of the compound in organic solvents, while the oxazolidinone ring could confer a degree of rigidity to the molecular structure. The fluorophenyl group is likely to influence the compound's electronic properties and could potentially enhance its lipophilicity, which might be relevant in the context of biological applications.
Eigenschaften
IUPAC Name |
N-[2-(diethylamino)ethyl]-N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN4O5S/c1-3-22(4-2)10-9-20-17(24)18(25)21-13-16-23(11-12-28-16)29(26,27)15-7-5-14(19)6-8-15/h5-8,16H,3-4,9-13H2,1-2H3,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEGGKXSVBGOLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(diethylamino)ethyl)-N2-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

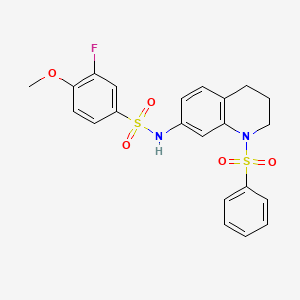
![4-tert-butyl-N-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]benzamide](/img/structure/B3005024.png)
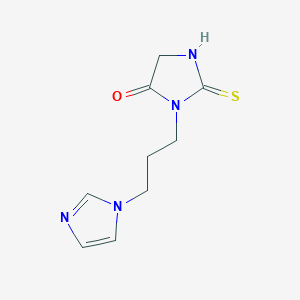
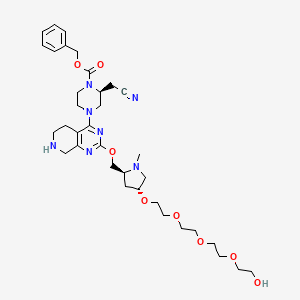
![N-[1-Benzyl-3-(hydroxymethyl)piperidin-4-yl]but-2-ynamide](/img/structure/B3005027.png)
![2-[4-Hydroxy-2-(8-hydroxy-3,7-dimethylocta-2,6-dienyl)-5-methylphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B3005028.png)
![5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol](/img/structure/B3005031.png)
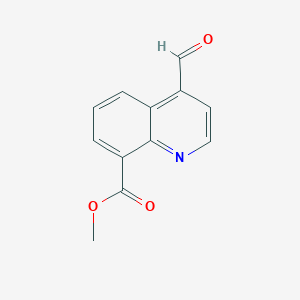
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3005033.png)

![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B3005037.png)
![2-[2-Oxo-2-(3,4,5-trimethoxyphenyl)ethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B3005039.png)

